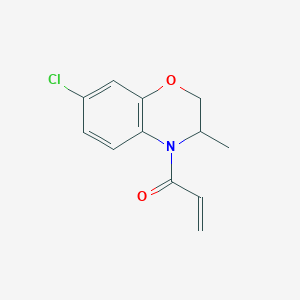
1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one, also known as DMCM, is a chemical compound that has been extensively studied for its pharmacological properties. DMCM belongs to the benzodiazepine family of compounds and has been found to have anxiolytic and sedative effects.
Mecanismo De Acción
1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one acts on the GABA-A receptor, which is a ligand-gated ion channel that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). 1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one enhances the binding of GABA to the receptor, which leads to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and decreased neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one has been found to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders and insomnia. 1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. 1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one has been found to have a short half-life, which may limit its clinical use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one has been extensively studied in animal models and has been found to be effective in reducing anxiety and inducing sedation. However, 1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one has been found to have a short half-life, which may limit its clinical use. 1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one has also been found to have potential for abuse and dependence, which may limit its use in humans.
Direcciones Futuras
Future research on 1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one should focus on the development of analogs with longer half-lives and reduced potential for abuse and dependence. 1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one may also have potential for the treatment of other neurological disorders, such as depression and post-traumatic stress disorder (PTSD), and future research should investigate these potential applications. Additionally, future research should investigate the mechanism of action of 1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one in more detail, as this may provide insights into the development of new drugs for the treatment of neurological disorders.
Métodos De Síntesis
1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one can be synthesized using a variety of methods, including the reaction between 7-chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-one and propargyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The resulting product is then purified using column chromatography to obtain pure 1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one.
Aplicaciones Científicas De Investigación
1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one has been extensively studied for its pharmacological properties. It has been found to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders and insomnia. 1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Propiedades
IUPAC Name |
1-(7-chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-3-12(15)14-8(2)7-16-11-6-9(13)4-5-10(11)14/h3-6,8H,1,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJZJBQNPJLSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(N1C(=O)C=C)C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

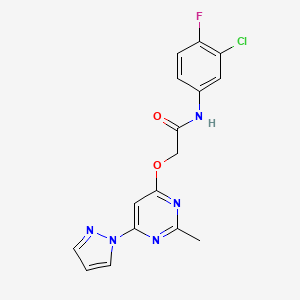
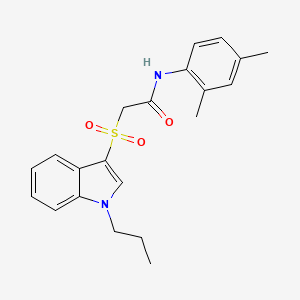
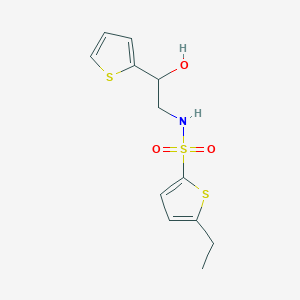
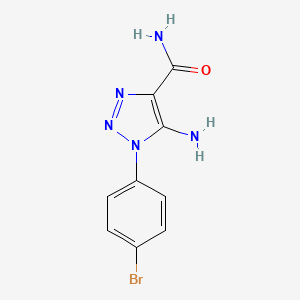
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2873791.png)
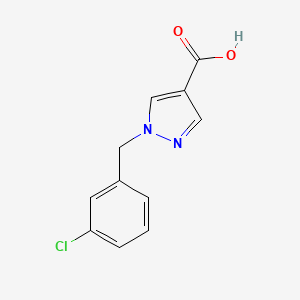
![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2873795.png)
![8-Nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2873796.png)
![(Z)-ethyl 2-((3-(1H-benzo[d]imidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2873797.png)
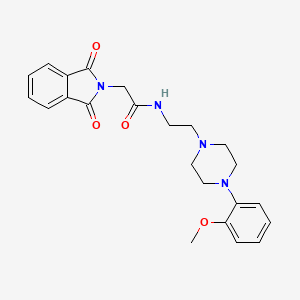
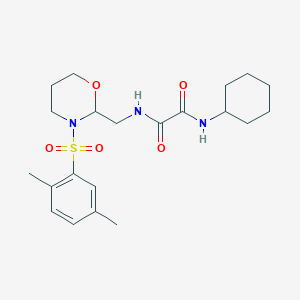
![1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide](/img/structure/B2873803.png)
![[1-[(1-cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] (E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoate](/img/structure/B2873806.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2873808.png)